molecular formula C7H11NO3 B11918482 (R)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate

(R)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate

Cat. No.: B11918482
M. Wt: 157.17 g/mol
InChI Key: WOKFJJXVSSVWAS-BYPYZUCNSA-N
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Description

®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound is characterized by its unique structural features, including a carboxylate ester group and a ketone functionality. The compound’s chirality and functional groups make it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-keto ester with an amine, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base and a suitable solvent, such as tetrahydrofuran or dichloromethane, at low temperatures to ensure the formation of the desired chiral product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The ketone group in ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry: ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and the mechanisms of enzyme-catalyzed reactions involving azetidine derivatives.

Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used as a scaffold for designing inhibitors or modulators of specific biological targets.

Industry: In the chemical industry, ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate can be used in the synthesis of fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its molecular targets.

Comparison with Similar Compounds

    (S)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate: The enantiomer of the compound, differing in its chiral configuration.

    3,3-Dimethyl-4-oxoazetidine-2-carboxylic acid: Lacks the ester group, making it less lipophilic.

    Methyl 4-oxoazetidine-2-carboxylate: Lacks the dimethyl substitution, affecting its steric and electronic properties.

Uniqueness: ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both a ketone and an ester group

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl (2R)-3,3-dimethyl-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C7H11NO3/c1-7(2)4(5(9)11-3)8-6(7)10/h4H,1-3H3,(H,8,10)/t4-/m0/s1

InChI Key

WOKFJJXVSSVWAS-BYPYZUCNSA-N

Isomeric SMILES

CC1([C@@H](NC1=O)C(=O)OC)C

Canonical SMILES

CC1(C(NC1=O)C(=O)OC)C

Origin of Product

United States

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